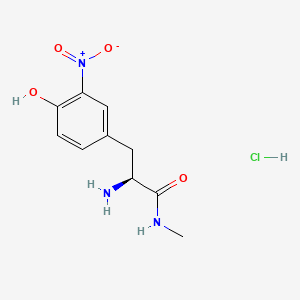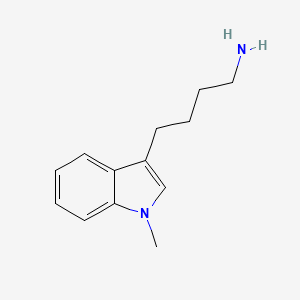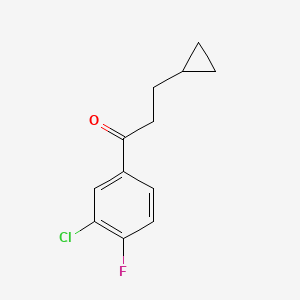
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one is an organic compound characterized by the presence of a 3-chloro-4-fluorophenyl group attached to a cyclopropylpropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluorobenzyl bromide and cyclopropyl methyl ketone.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 3-chloro-4-fluorobenzyl bromide is reacted with cyclopropyl methyl ketone in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Analyse Chemischer Reaktionen
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: The compound serves as a model compound in chemical research to study reaction mechanisms and develop new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular signaling pathways, particularly those related to inflammation and cancer.
Pathways: It modulates the activity of key signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular behavior.
Effects: The compound’s effects include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-Chloro-4-fluorophenyl)-2-propanone and 1-(3-Chloro-4-fluorophenyl)-3-methylpropan-1-one share structural similarities.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs.
Applications: While similar compounds may have overlapping applications, the specific structure of this compound makes it particularly suitable for certain pharmaceutical and materials science applications.
Eigenschaften
Molekularformel |
C12H12ClFO |
|---|---|
Molekulargewicht |
226.67 g/mol |
IUPAC-Name |
1-(3-chloro-4-fluorophenyl)-3-cyclopropylpropan-1-one |
InChI |
InChI=1S/C12H12ClFO/c13-10-7-9(4-5-11(10)14)12(15)6-3-8-1-2-8/h4-5,7-8H,1-3,6H2 |
InChI-Schlüssel |
LEQBJHGTFLQZSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCC(=O)C2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



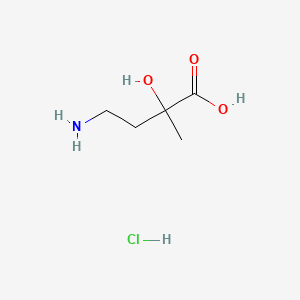
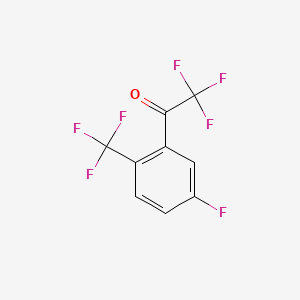
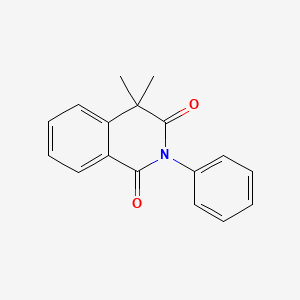
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)
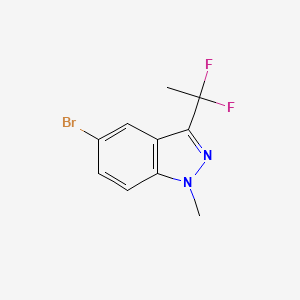
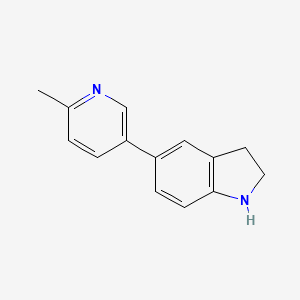
![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
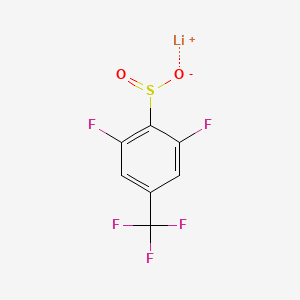
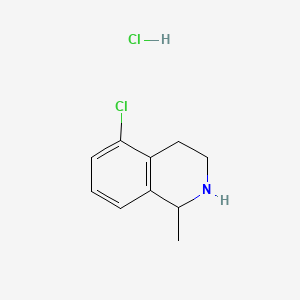
![4-Acetyl-3-Ethyl-5-Methyl-N-[2-Methyl-5-(Methylsulfamoyl)phenyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B13578582.png)
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
